2-Hydroxy-L-Phenylalanine

Renal Physiology Amino Acid Transport Pharmacokinetics

Choose 2-Hydroxy-L-Phenylalanine (L-o-tyrosine) for reliable oxidative stress biomarker (LC-MS/MS) calibration and catecholamine pathway analysis. The ortho‑hydroxyl group ensures strict regioselectivity; chiral purity (L‑isomer, [α]D20 = ‑28 ± 2°) guarantees biological activity. Avoid racemic mixtures and para‑tyrosine artifacts. Our high‑purity (≥98%, chiral HPLC) compound minimizes variability in drug development and neurotransmitter research. Request bulk pricing or technical support.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 7423-92-9
Cat. No. B556767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-L-Phenylalanine
CAS7423-92-9
Synonyms2-Hydroxy-L-Phenylalanine; (S)-2-Amino-3-(2-hydroxyphenyl)propanoicacid; 7423-92-9; L-o-Tyrosine; o-L-Tyrosine; (-)-o-Tyrosine; L-2-HYDROXYPHENYLALANINE; L-o-Hydroxyphenylalanine; L-3-(2-Hydroxyphenyl)alanine; (2S)-2-amino-3-(2-hydroxyphenyl)propanoicacid; 709-16-0; Phenylalanine,2-hydroxy-; DL-3-(2-HYDROXYPHENYL)ALANINE; AC1OCTXM; L-O-TYR; SCHEMBL752534; CTK2H4266; MolPort-005-943-593; WRFPVMFCRNYQNR-ZETCQYMHSA-N; ZINC392004; ANW-63264; AKOS006277334; AB09421; AM83351; (S)-3-(2-HYDROXYPHENYL)ALANINE
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])O
InChIInChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1
InChIKeyWRFPVMFCRNYQNR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-L-Phenylalanine (CAS 7423-92-9): Procure with Precision for Neurological & Metabolic Research


2-Hydroxy-L-Phenylalanine (L-o-tyrosine) is a non-proteinogenic aromatic amino acid and a hydroxylated derivative of L-phenylalanine [1]. It serves as a key intermediate in the biosynthesis of catecholamines and has been identified as an endogenous human metabolite [2]. The compound is characterized by a hydroxyl group at the ortho position of the phenyl ring, distinguishing it from its para-substituted isomer, L-tyrosine [3]. Its chiral purity and specific stereochemistry (L-isomer) are critical for its biological activity, as the D-enantiomer exhibits distinct pharmacological properties [4]. Procuring the correct isomer with verified purity is essential for reproducible research outcomes in studies of oxidative stress, neurotransmitter synthesis, and metabolic pathway analysis.

Why 2-Hydroxy-L-Phenylalanine Cannot Be Swapped with L-Tyrosine or Other Analogs


While 2-Hydroxy-L-Phenylalanine (L-o-tyrosine) shares the same molecular formula as L-tyrosine (C9H11NO3), the position of the hydroxyl group—ortho versus para—profoundly alters its biochemical recognition, transport, and metabolic fate [1]. Enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase exhibit strict regioselectivity, failing to convert ortho-tyrosine into downstream catecholamines at rates comparable to the para isomer [2]. Renal reabsorption studies demonstrate that o-tyrosine is reabsorbed at approximately 1.5-fold lower rates than L-tyrosine, indicating differential handling by amino acid transporters [3]. Furthermore, the L-isomer of 2-hydroxy-phenylalanine is essential for biological activity; the D-enantiomer and racemic mixtures lack efficacy in many biochemical assays and may act as inhibitors rather than substrates [4]. Substituting with cheaper, less-defined analogs or racemic mixtures introduces uncontrolled variables that can compromise experimental reproducibility and lead to false-negative or false-positive results in oxidative stress biomarker studies, metabolic flux analyses, and drug development programs.

2-Hydroxy-L-Phenylalanine: Head-to-Head Performance Data Versus Key Comparators


Renal Reabsorption Efficiency: o-Tyrosine vs. L-Tyrosine and L-Phenylalanine

In canine clearance experiments, o- and m-dl-tyrosine underwent net reabsorption at rates approximately 1.5-fold lower than L-tyrosine and L-phenylalanine. Specifically, L-tyrosine and L-phenylalanine exhibited net reabsorption rates 5 to 6 times greater than their D-enantiomers [1]. This demonstrates that ortho-hydroxylation significantly reduces renal tubular reabsorption compared to the para isomer (L-tyrosine) and the parent compound (L-phenylalanine).

Renal Physiology Amino Acid Transport Pharmacokinetics

Enzymatic Formation from L-Phenylalanine: o-Tyrosine Production vs. p-Tyrosine

In rat tissue homogenates (liver, kidney, brain, adrenal), L-phenylalanine is hydroxylated to three tyrosine isomers: p-, m-, and o-tyrosine. The reaction occurs in postmicrosomal fractions and requires a pteridine cofactor. The formation of o-tyrosine is inhibited by p-chlorophenylalanine and α-methyltyrosine, implicating phenylalanine hydroxylase and tyrosine hydroxylase [1]. In vivo administration of L-phenylalanine significantly increases serum o-tyrosine levels, but these are reduced by α-methyltyrosine [2]. This confirms that o-tyrosine is a minor but specific metabolite of L-phenylalanine, contrasting with p-tyrosine, which is the primary product.

Enzyme Kinetics Oxidative Stress Metabolism

Enantiomer-Specific Activity: L-o-Tyrosine vs. D-o-Tyrosine

L-o-Tyrosine is the biologically active enantiomer, serving as a substrate for various enzymes and transporters. In contrast, D-o-tyrosine lacks this activity and may function as an inhibitor. For example, D-tyrosine inhibits tyrosinase activity and biofilm formation, whereas L-tyrosine does not . This enantiomeric specificity is consistent across amino acid hydroxylases: the L-isomer of alpha-hydroxy phenylalanine analogs exhibits bioactivity, while the D-isomer shows none [1].

Stereochemistry Enzyme Specificity Pharmacology

Purity and Analytical Specifications for Reproducible Research

Commercial 2-Hydroxy-L-Phenylalanine is available with purity ≥98% as determined by chiral HPLC, ensuring minimal contamination with the inactive D-enantiomer or other isomers . The compound exhibits a specific optical rotation of [α]D20 = -28 ± 2° (c=0.81 in HCl) and a melting point of 235-246 °C (dec.), providing verifiable identity and purity benchmarks . In comparison, lower-purity grades (e.g., 95%) or racemic mixtures may contain up to 50% inactive isomer, introducing significant variability in biological assays .

Quality Control Analytical Chemistry Procurement

Where 2-Hydroxy-L-Phenylalanine Delivers Definitive Value: Key Application Scenarios


Oxidative Stress Biomarker Development and Validation

2-Hydroxy-L-Phenylalanine (o-tyrosine) is a specific and stable marker for hydroxyl radical-mediated oxidation of phenylalanine residues in proteins. Its low basal levels and specific formation mechanism make it superior to p-tyrosine for detecting oxidative damage in tissues and biofluids. Procurement of high-purity L-o-tyrosine enables accurate calibration of LC-MS/MS assays, ensuring reliable quantification in clinical and research samples [1].

Neurotransmitter Pathway Studies and Metabolic Flux Analysis

As a structural analog of L-tyrosine, 2-Hydroxy-L-Phenylalanine serves as a probe to investigate the substrate specificity of aromatic amino acid hydroxylases (phenylalanine hydroxylase, tyrosine hydroxylase). Its differential renal reabsorption (1.5x lower than L-tyrosine) and minor formation from L-phenylalanine allow researchers to dissect transport and metabolic pathways without saturating the system, providing insights into catecholamine biosynthesis and phenylketonuria models [2].

Chiral Separation and Enantioselective Synthesis Method Development

The distinct optical rotation ([α]D20 = -28 ± 2°) and chiral HPLC retention of L-o-tyrosine versus its D-enantiomer make it an ideal reference standard for developing and validating chiral separation methods. Its use ensures accurate enantiomeric excess determination in synthetic chemistry and quality control of pharmaceutical intermediates .

Technical Documentation Hub

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